molecular formula C12H16ClN3O2 B1402481 2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride CAS No. 1361115-58-3

2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride

Cat. No.: B1402481
CAS No.: 1361115-58-3
M. Wt: 269.73 g/mol
InChI Key: GPQUUNYXUKGDCT-UHFFFAOYSA-N
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Description

2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride, also known as 2-AEP, is an organic compound belonging to the class of pyridazinone derivatives. It is a white, crystalline solid that is soluble in water and ethanol. 2-AEP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Amplifiers of Phleomycin in Bacterial Studies

One notable application of compounds structurally related to 2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride involves their role as amplifiers of phleomycin. A study by Brown and Cowden (1982) explored the synthesis of various derivatives, including those with furan-3-yl substituents, which showed activities as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Antibacterial and Antioxidant Properties

In 2014, a study focused on the synthesis of compounds with furan-2-yl components, which demonstrated effective antiurease and antioxidant activities. This suggests potential applications in the development of new antibacterial and antioxidant agents (Sokmen et al., 2014).

Antimicrobial Activity

El-Shehry, El‐Hag, and Ewies (2020) researched derivatives including the furan-2-yl component, highlighting their antimicrobial activity against certain bacterial and fungal strains. This points towards its application in creating new antimicrobial agents (El-Shehry et al., 2020).

Anticancer Agent Synthesis

The compound's structure, particularly its furan component, is also relevant in anticancer research. Temple et al. (1983) synthesized derivatives with anticancer properties, highlighting the potential of such compounds in cancer treatment (Temple et al., 1983).

Synthesis of Heterocyclic Compounds

The compound's structural elements, particularly those related to furan and pyridazinone, have been used in synthesizing various heterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals and material science. For example, Singh, Rawat, and Sahu (2014) explored the synthesis of furan and pyridine derivatives (Singh et al., 2014).

Properties

IUPAC Name

2-(2-aminoethyl)-6-(2,5-dimethylfuran-3-yl)pyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-8-7-10(9(2)17-8)11-3-4-12(16)15(14-11)6-5-13;/h3-4,7H,5-6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQUUNYXUKGDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN(C(=O)C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride
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2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride
Reactant of Route 3
2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride
Reactant of Route 4
2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride
Reactant of Route 5
2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(2-Amino-ethyl)-6-(2,5-dimethyl-furan-3-yl)-2H-pyridazin-3-one hydrochloride

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